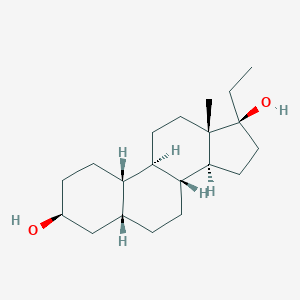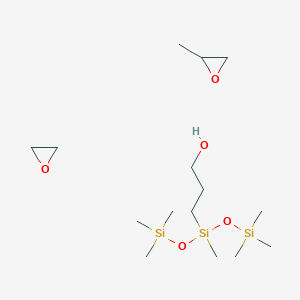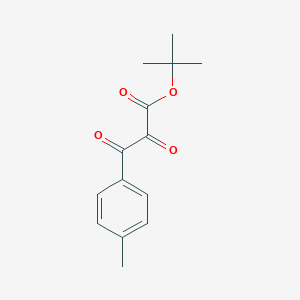![molecular formula C7H8O3 B135034 Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) CAS No. 132332-01-5](/img/structure/B135034.png)
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI), also known as 5-(Hydroxymethyl)furfural (HMF), is a chemical compound that is derived from the dehydration of sugars. It is a versatile platform chemical that has a wide range of applications in the chemical, pharmaceutical, and food industries. In
Mecanismo De Acción
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) is a reactive compound that can undergo various chemical reactions. It can react with nucleophiles, such as amines, alcohols, and thiols, to form a range of derivatives. HMF can also undergo oxidation reactions to form various intermediates, such as Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)formyl-2-furancarboxylic acid and Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)hydroxymethyl-2-furancarboxylic acid.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. HMF has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) has several advantages for lab experiments. It is a versatile platform chemical that can be easily synthesized from renewable resources. HMF can also be easily converted into various derivatives, making it a useful intermediate for the synthesis of other chemicals. However, HMF has some limitations for lab experiments. It is highly reactive and can undergo various chemical reactions, which can complicate the analysis of its derivatives. In addition, the synthesis of HMF requires the use of acid catalysts, which can be hazardous and require careful handling.
Direcciones Futuras
There are several future directions for the research on Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI). One direction is the development of new and more efficient synthesis methods for HMF. Another direction is the investigation of new applications for HMF in the chemical, pharmaceutical, and food industries. Additionally, the study of the biochemical and physiological effects of HMF and its derivatives can lead to the development of new drugs and therapies. Finally, the development of new analytical methods for the detection and quantification of HMF and its derivatives can improve the accuracy and reliability of lab experiments.
Conclusion
In conclusion, Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) is a versatile platform chemical that has a wide range of applications in the chemical, pharmaceutical, and food industries. It is synthesized by the acid-catalyzed dehydration of hexoses and can be easily converted into various value-added chemicals. HMF has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. While it has some limitations for lab experiments, there are several future directions for research on HMF, including the development of new synthesis methods, investigation of new applications, and study of its biochemical and physiological effects.
Métodos De Síntesis
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) is synthesized by the acid-catalyzed dehydration of hexoses, such as glucose or fructose. The process involves the conversion of hexoses to HMF in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at high temperatures. The yield of HMF is influenced by various factors, including the type of acid catalyst, reaction time, temperature, and solvent used.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) has been extensively studied for its potential applications in various fields of research. It has been investigated as a renewable platform chemical for the production of chemicals and fuels. HMF can be converted into various value-added chemicals, such as levulinic acid, 2,Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)furandicarboxylic acid, and 2,Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)dimethylfuran, which have a wide range of applications in the chemical industry. It has also been studied as a potential drug intermediate due to its unique chemical properties.
Propiedades
Número CAS |
132332-01-5 |
|---|---|
Nombre del producto |
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) |
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
1-[4-(hydroxymethyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C7H8O3/c1-5(9)7-2-6(3-8)4-10-7/h2,4,8H,3H2,1H3 |
Clave InChI |
IGOYTTDPXAHPSS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CO1)CO |
SMILES canónico |
CC(=O)C1=CC(=CO1)CO |
Sinónimos |
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)


![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

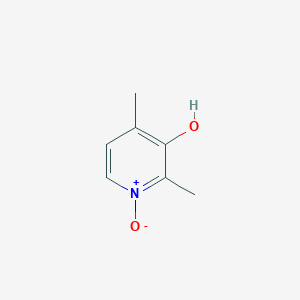
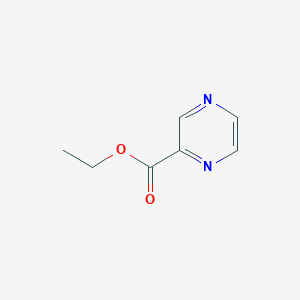
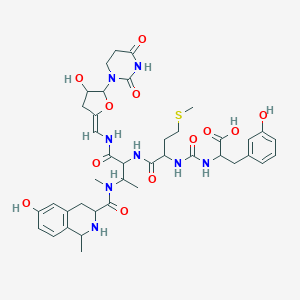
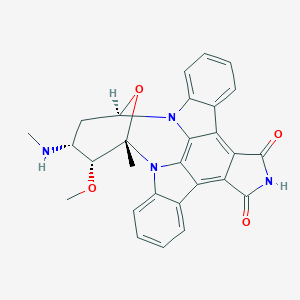
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)
